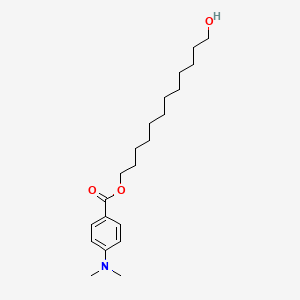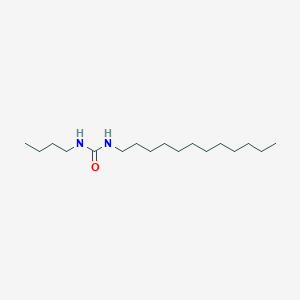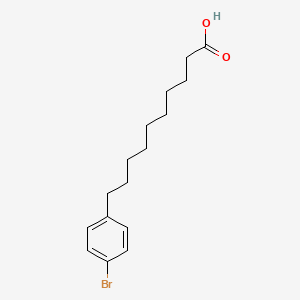![molecular formula C13H9NO3 B14298010 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 116060-93-6](/img/structure/B14298010.png)
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of 7-hydroxy derivatives with nucleophiles. Various nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines, can be used under acidic or basic conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, sodium hydroxide, and phase transfer catalysts . These reagents facilitate various transformations, such as alkylation and nucleophilic substitution, under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound include 7-alkylated derivatives and fused tricyclic derivatives
Applications De Recherche Scientifique
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one include other furo-pyridine derivatives and heterocyclic compounds with similar structural features .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the hydroxyl and phenyl groups.
Propriétés
Numéro CAS |
116060-93-6 |
|---|---|
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
7-hydroxy-7-phenylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-12-10-7-4-8-14-11(10)13(16,17-12)9-5-2-1-3-6-9/h1-8,16H |
Clé InChI |
KDDUDLAYGQZGOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


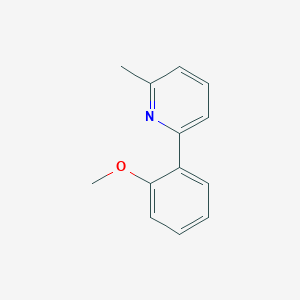


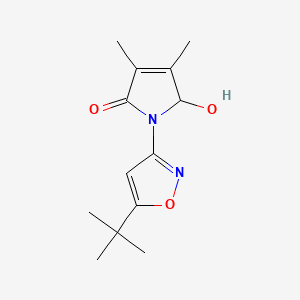
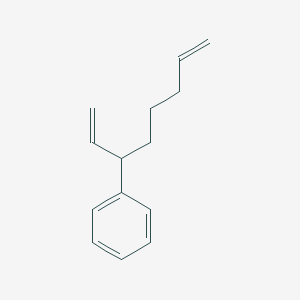
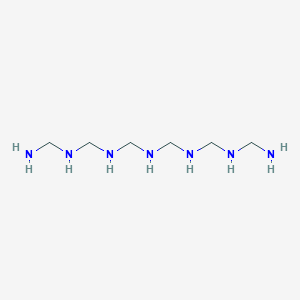

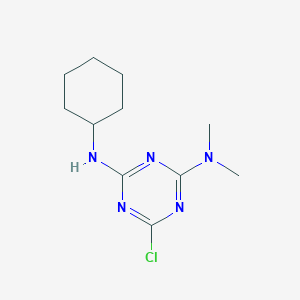
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
